5-Chloro-1-phenyl-1h-1,2,3-triazole
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Overview
Description
5-Chloro-1-phenyl-1h-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction can be catalyzed by copper (CuAAC) or can proceed without a metal catalyst (SPAAC). The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 5-Chloro-1-phenyl-1h-1,2,3-triazole may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety. These methods often use automated systems to control reaction parameters precisely, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-phenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Major Products:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of 5-amino-1-phenyl-1h-1,2,3-triazole.
Substitution: Formation of 5-azido-1-phenyl-1h-1,2,3-triazole.
Scientific Research Applications
5-Chloro-1-phenyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenyl-1h-1,2,3-triazole involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
1-Phenyl-1h-1,2,3-triazole: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.
5-Bromo-1-phenyl-1h-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Methyl-1-phenyl-1h-1,2,3-triazole: Contains a methyl group instead of chlorine, leading to different physical and chemical properties.
Uniqueness: 5-Chloro-1-phenyl-1h-1,2,3-triazole is unique due to the presence of the chloro group, which can participate in various substitution reactions, enhancing its versatility in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-1-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMSSSLDYJQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553532 |
Source
|
Record name | 5-Chloro-1-phenyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-48-6 |
Source
|
Record name | 5-Chloro-1-phenyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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